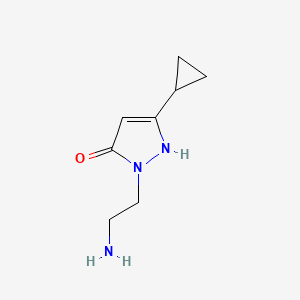

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-5-cyclopropyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-3-4-11-8(12)5-7(10-11)6-1-2-6/h5-6,10H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBDDXGNKUKGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol is a heterocyclic organic compound that exhibits significant biological potential due to its unique pyrazole ring structure. This compound features an aminoethyl substituent and a cyclopropyl group, contributing to its distinct chemical properties and biological activities. The molecular formula for this compound is C₇H₁₃N₃O.

Structural Characteristics

The structural features of this compound are critical in determining its biological activity. The presence of the cyclopropyl group imparts unique steric and electronic characteristics that may influence its interactions with biological targets.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-aminoethyl)-3-methylpyrazole | Methyl group instead of cyclopropyl | Enhanced lipophilicity |

| 4-Amino-3-cyclopropylpyrazole | Different position of amino group | Potentially different biological activity |

| 1-(2-aminoethyl)-5-tert-butylpyrazole | Tert-butyl group instead of cyclopropyl | Improved stability and solubility |

| 1,5-Dimethylpyrazole | Additional methyl groups | Altered electronic properties |

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives are known for their effectiveness against various bacteria and fungi. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity against pathogens like E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated significant anti-inflammatory properties. For example, compounds similar to this compound have been tested for their ability to reduce inflammation in animal models, showing comparable efficacy to established anti-inflammatory drugs .

- MAO-B Inhibition : Certain pyrazole derivatives have been identified as promising monoamine oxidase B (MAO-B) inhibitors, which are relevant in the treatment of neurological disorders such as Parkinson's disease .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, providing insights into their biological activities:

- Synthesis of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole Derivatives : These compounds exhibited high activity against MAO-A and MAO-B isoforms and demonstrated anti-inflammatory effects comparable to indomethacin .

- Evaluation of 1,5-Diaryl Pyrazoles : A study reported the synthesis of novel pyrazoles that showed good antibacterial activity against multiple strains, emphasizing the importance of structural modifications in enhancing efficacy .

- Discovery of Kinase Inhibitors : Research into pyrazole-based kinase inhibitors revealed promising results in targeting specific kinases involved in cancer progression, demonstrating the therapeutic potential of this compound class .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been utilized as a scaffold in the synthesis of various biologically active molecules. Its structural features contribute to the development of new drugs targeting multiple therapeutic areas, including:

- Anticancer Agents : Research indicates that derivatives of 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol exhibit promising anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications to this scaffold can lead to compounds with enhanced potency against cancer cell lines .

- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains. The introduction of different substituents on the pyrazole ring has been linked to improved antimicrobial activity, making it a candidate for developing new antibiotics .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another significant area of application. Notable findings include:

- Paraoxonase 1 Inhibition : Novel palladium(II) complexes containing this compound have been synthesized and evaluated for their inhibitory effects on human serum paraoxonase 1. These complexes showed varying degrees of inhibition, suggesting potential applications in treating diseases related to oxidative stress .

- Kinase Inhibition : The compound has also been explored as a potential inhibitor for specific kinases involved in cancer and metabolic disorders. Its structural characteristics allow for selective binding to kinase active sites, which is crucial for developing targeted therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing their biological activities. Key insights from recent studies include:

These modifications illustrate how slight changes in the chemical structure can significantly impact the compound's efficacy and specificity.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of pyrazole derivatives based on this compound. The results indicated that specific substitutions led to compounds with IC50 values in the low micromolar range against breast cancer cell lines, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Antibacterial Efficacy

In an effort to discover new antibiotics, researchers synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. Compounds derived from this compound showed significant zones of inhibition, indicating strong antibacterial properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the pyrazole ring or the aminoethyl side chain (Table 1). Key analogues include:

- 1-(2-Aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol (CAS: 2092281-54-2): Substitutes cyclopropyl with a pyridinyl group, introducing aromaticity and basicity, which may enhance solubility or receptor interactions .

- For example, thiazol-5-yl derivatives exhibit higher H₃-receptor antagonism (pA₂ up to 8.27) compared to thiazol-4-yl analogues, underscoring the critical role of heterocyclic substituent orientation .

Table 1: Structural and Functional Comparison of Analogues

Key Research Findings

Substituent Positioning : Analogues with substituents in electron-rich positions (e.g., thiazol-5-yl) exhibit higher receptor affinity, suggesting that the target compound’s cyclopropyl group may optimize steric and electronic interactions .

Synthetic Robustness : High-temperature reactions (e.g., 180°C in acetonitrile) are effective for cyclopropane ring stabilization, as seen in .

Hydrogen-Bond Networks : The hydroxyl group in the target compound may participate in graph-set motifs (e.g., R₂²(8) rings), similar to patterns observed in hydrogen-bonded crystals .

Preparation Methods

Alkylation of Pyrazole Nitrogen with 2-Aminoethyl Derivatives

A prominent method involves the alkylation of the pyrazole nitrogen (N-1) with N-protected 2-bromoethylamine derivatives or related electrophiles under basic conditions. Cesium carbonate in acetonitrile is often used as the base and solvent, respectively, to promote nucleophilic substitution.

- Reagents: 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione (phthalimide-protected 2-bromoethylamine) or chloroacetonitrile.

- Conditions: Alkylation at room temperature or under microwave irradiation to improve yields.

- Outcome: Formation of phthalimide-protected or cyanomethyl intermediates, which are then converted to the free aminoethyl derivatives by deprotection or reduction.

This approach yields mixtures of regioisomers (N-1 and N-2 alkylation), typically in ratios close to 1:0.8, which are separable by chromatography to isolate the desired N-1 alkylated product.

Reduction and Deprotection to Obtain the Free Aminoethyl Group

Following alkylation, the protected intermediates undergo:

- Hydrazinolysis to remove phthalimide protecting groups, yielding free amines.

- Reduction of cyanomethyl groups to aminoethyl groups using reducing agents such as borane-dimethyl sulfide complex, lithium aluminum hydride, or catalytic hydrogenation on Raney nickel.

Among these, the borane-dimethyl sulfide complex offers the highest yields (>90%) and reproducibility for reducing cyanomethyl derivatives to aminoethyl amines.

Specific Example: Synthesis of 2-Aminoethyl-Substituted Pyrazolo Derivatives

A detailed study by Vydzhak and Panchishin (2024) demonstrated the synthesis of 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles, which is structurally related to the pyrazole core . Their method can be adapted for 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol as follows:

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Alkylation | 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles + 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione, Cs2CO3, CH3CN | Phthalimide-protected alkylated pyrazoles | Moderate to high (varies 35–89%) | Mixture of isomers, separated by chromatography |

| 2. Deprotection | Hydrazine hydrate, followed by acid workup | Free 2-aminoethyl pyrazole derivatives (as dihydrochlorides) | High (>90%) | High purity, confirmed by NMR and elemental analysis |

| 3. Alternative Reduction | Borane-dimethyl sulfide complex in THF | Reduction of cyanomethyl to aminoethyl | >90% | Preferred reduction method for cyanomethyl intermediates |

Analytical Data Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and purity of the final compounds. Distinct chemical shifts for pyrazole ring protons and carbons help differentiate isomers.

- LC-MS: Molecular ion peaks [M+H]^+ confirm molecular weights consistent with the aminoethyl-substituted pyrazoles.

- Chromatography: Used to separate regioisomeric mixtures obtained during alkylation.

- Elemental Analysis: Confirms the composition and absence of impurities.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Limitations |

|---|---|---|---|

| Alkylation | N-alkylation with 2-bromoethyl derivatives under basic conditions (Cs2CO3, CH3CN) | High regioselectivity, scalable | Formation of isomeric mixtures |

| Protection/Deprotection | Use of phthalimide protection; hydrazinolysis for deprotection | Protects amine functionality | Additional steps required |

| Reduction of Cyanomethyl | Borane-dimethyl sulfide complex in THF | High yield, mild conditions | Requires careful handling of reagents |

| Purification | Chromatographic separation of isomers | High purity of isolated compounds | Time-consuming for large scale |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-3-cyclopropyl-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors or cyclization of substituted hydrazides. For example, pyrazole derivatives are often synthesized in multi-step protocols involving:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition under palladium catalysis (e.g., using cyclopropylboronic acids).

- Step 2 : Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination (e.g., using NaCNBH₃ in methanol/AcOH) .

- Optimization : Solvent choice (e.g., THF or DMF), temperature control (−78°C for lithiation steps), and pH adjustments (e.g., AcOH for protonation) are critical for yield improvement. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) is recommended .

Q. How can the structural configuration of this compound be confirmed using crystallographic methods?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation in ethanol/water).

- Refinement : Use anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis to validate the pyrazole ring geometry and cyclopropane orientation.

- Validation : Check for R-factor convergence (<5%) and match simulated/powder X-ray diffraction (PXRD) patterns .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- In Vitro Testing :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).

- Receptor Binding : Radioligand displacement assays (e.g., H3 receptor antagonism, as in thiazol derivatives ).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.

- Data Interpretation : Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence pharmacological potency?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:

- Variable Alkyl Chains : Compare methyl, ethyl, and propyl groups at the 2-aminoethyl position.

- Substituent Effects : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the cyclopropane ring.

- Key Findings :

| Substituent | pA₂ (H3 Receptor) | Notes |

|---|---|---|

| -CH₃ | 6.23 | Baseline activity |

| -CF₃ | 7.76 | Enhanced potency due to hydrophobic interactions |

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., histamine H3 receptor) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4 for physiological relevance).

- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation .

- Case Study : Discrepancies in H3 receptor antagonism (e.g., higher potency in cell-based vs. cell-free assays) may arise from membrane permeability differences .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of the cyclopropane ring).

- Metabolite Prediction : Cytochrome P450 (CYP3A4/2D6) docking simulations to predict hydroxylation or N-dealkylation.

- Toxicity Profiling : Apply ProTox-II for hepatotoxicity alerts and Ames test predictions for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.